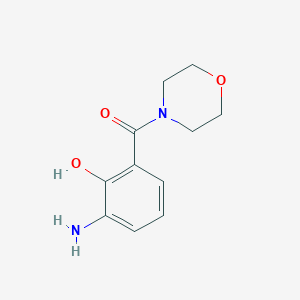

(3-Amino-2-hydroxyphenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRMNMSTKLOZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496664 | |

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-81-6 | |

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions with Phenolic Intermediates

The most straightforward method involves condensing phenolic precursors with morpholine derivatives under controlled conditions. This approach leverages the reactivity of the phenolic hydroxyl group and the morpholine moiety.

Key Steps and Conditions

Starting Materials :

- Phenolic intermediates (e.g., 3-amino-2-hydroxybenzaldehyde or nitro derivatives).

- Morpholine derivatives (e.g., morpholine, chloroacetyl chloride).

Reaction Pathway :

- Step 1 : Activation of the phenolic hydroxyl group via nitration or protection.

- Step 2 : Condensation with morpholine derivatives (e.g., morpholin-4-ylmethanone).

Optimized Conditions :

Example Reaction Sequence

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Amino-2-hydroxybenzaldehyde + morpholine | Condensation to form intermediates |

| 2 | Chloroacetyl chloride + NaOH (pH 12–12.5) | Cyclization to morpholinone |

Nitration-Reduction Strategies

This method employs nitration followed by selective reduction to introduce the amino group. Widely used in pyridine and pyrimidine derivatives, it adapts well to phenolic systems.

Cyclization Approaches

Cyclization methods form the morpholine ring directly from linear precursors, often involving alkylation or acylation steps.

Alkylation-Cyclization Pathway

- Precursor : 2-Anilinoethanol or N-Boc-protected amino acids.

- Reagents : Chloroacetyl chloride + base (NaOH).

- Conditions :

- Post-Treatment : Crystallization (acetone/water).

Example Synthesis of 4-Phenyl-3-morpholinone

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Anilinoethanol + chloroacetyl chloride | EtOH/H₂O, 38°C, pH 12–12.5 | 70% |

| 2 | Crystallization | Acetone/water | >90% purity |

Applications : Intermediate for further functionalization (e.g., nitration).

Industrial-Scale Synthesis

Industrial methods prioritize scalability, cost, and safety. Key adaptations include continuous flow reactors and optimized catalysts.

Functionalization and Derivatization

Post-synthesis modifications enable tailored bioactivity. Common strategies include:

O-Methylation :

Amino Group Protection :

Radiosynthesis Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Desmethyl-HG-10-102-01 + [¹¹C]CH₃OTf | Acetonitrile, 25°C | 45–55% |

| 2 | HPLC/SPE purification | >99% radiochemical purity |

Application : PET imaging agents for Parkinson’s disease.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-hydroxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(3-Amino-2-hydroxyphenyl)(morpholino)methanone serves as a scaffold for the development of new pharmaceutical agents. Its derivatives have been investigated for their inhibitory effects on specific enzymes, notably human methionine aminopeptidase-2 (MetAP2), which plays a crucial role in protein maturation and has implications in cancer biology. The morpholino group enhances the solubility and bioavailability of these compounds, making them promising candidates for further drug development efforts.

2. Enzyme Inhibition Studies

The compound has been studied for its interaction with various biological targets through binding affinity studies. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions, which are vital for understanding the mechanism of action and therapeutic potential of this compound.

1. Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). Compounds structurally related to this compound have shown higher anti-HCV effects compared to standard antiviral drugs like ribavirin, suggesting that modifications to the core structure can enhance biological activity and reduce cytotoxicity .

2. Cancer Research

The compound's role in cancer research is primarily linked to its ability to inhibit key enzymes involved in tumor progression. Studies have shown that its derivatives can selectively target cancer cells while minimizing effects on normal cells, thus presenting a potential therapeutic strategy for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that yield high purity and efficiency, with reported yields reaching up to 83.8%. The ability to generate various derivatives allows researchers to explore different pharmacological profiles and optimize therapeutic efficacy.

Comparative Analysis of Related Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-hydroxybenzoic acid | Hydroxy and amino groups on phenyl ring | Commonly used in pharmaceutical synthesis |

| Morpholine derivatives | Morpholine ring structure | Versatile scaffold in drug design |

| Acetaminophen | Para-hydroxyacetanilide | Widely known analgesic; different functional groups |

| 4-Aminoantipyrine | Amino group attached to pyridine | Known for anti-inflammatory properties |

This table illustrates how this compound's specific combination of functional groups may confer distinct biological activities not found in other compounds.

Mechanism of Action

The mechanism of action of (3-Amino-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous morpholino-substituted phenyl methanones, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₁H₁₂N₂O₃.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The hydroxyl group in this compound enhances water solubility compared to halogenated analogs (e.g., bromo/fluoro derivatives) . Nitro groups (e.g., in 3-Methoxy-4-nitrophenyl derivatives) introduce strong electron-withdrawing effects, favoring electrophilic substitution reactions .

Biological Activity Morpholino(phenylpiperazin-1-yl)methanone demonstrates selective inhibition of AKR1C3 (a cancer-associated enzyme) via urea linker interactions . While the target compound lacks a piperazine moiety, its hydroxyl and amino groups may enable similar enzyme targeting through H-bonding. Halogenated analogs (e.g., bromo/fluoro derivatives) are often used in radiopharmaceuticals or as intermediates in kinase inhibitors due to their stability and binding affinity .

Synthetic Approaches The target compound’s synthesis involves nitro reduction using Zn dust and ammonium formate , whereas halogenated analogs require palladium/iron catalysts for cross-coupling (e.g., Fe(acac)₃ in ) . Thioxo derivatives (e.g., 2-morpholino-2-thioxoethanones) are synthesized via nucleophilic substitution with thiourea, highlighting divergent reactivity compared to ketone-based analogs .

Safety and Handling Halogenated morpholino methanones (e.g., 3-Bromo-6-chloro-2-fluorophenyl derivatives) carry warnings for skin/eye irritation (H315, H319) , whereas hydroxyl/amino-substituted compounds may pose fewer hazards due to lower electrophilicity.

Biological Activity

(3-Amino-2-hydroxyphenyl)(morpholino)methanone, also known by its CAS number 66952-81-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications, supported by relevant data and case studies.

Target and Mode of Action

This compound is primarily recognized as an intermediate in the synthesis of benzodiazepines. Benzodiazepines are known to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to various pharmacological effects such as sedation, anxiolysis, and muscle relaxation. The interaction of this compound with other reactants facilitates the formation of complex structures that can modulate receptor activity in the central nervous system.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly oxidoreductases, which play a crucial role in cellular metabolism. These interactions can either inhibit or enhance enzyme activity depending on the specific biochemical context.

Cellular Effects

The compound influences various cell types and processes, including:

- Gene Expression : It modulates genes involved in oxidative stress responses.

- Cell Signaling : Alters pathways that regulate cellular metabolism and survival.

These effects suggest a potential role in managing conditions related to oxidative stress and cellular dysfunction.

Pharmacokinetics

The pharmacokinetics of benzodiazepines synthesized from this compound have been extensively studied. Key aspects include:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues, influenced by transport proteins.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, affecting the metabolism of other compounds as well.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Animal Models : Dosage-dependent effects were observed; lower doses exhibited beneficial metabolic effects while higher doses led to toxicity and organ dysfunction.

Data Table: Summary of Biological Activities

Implications for Therapeutic Applications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development. Its role in synthesizing benzodiazepines positions it as a candidate for treating anxiety disorders and other neurological conditions. Furthermore, its cytotoxic properties indicate possible applications in oncology.

Future Research Directions

Further investigations are needed to:

- Elucidate the detailed molecular mechanisms underlying its biological activities.

- Explore structure-activity relationships to optimize its efficacy and reduce toxicity.

- Conduct clinical trials to assess its therapeutic potential in humans.

Q & A

Q. What are the recommended synthetic routes for (3-Amino-2-hydroxyphenyl)(morpholino)methanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions. For example, using Fe(acac)₃ (0.1 mol%) as a catalyst with ligands like DMI (200 mol%) in 2-MeTHF solvent at 0°C for 18 hours achieves moderate yields (~68%) . Optimization involves adjusting equivalents of Grignard reagents (e.g., C₆H₁₃MgCl) and solvent polarity. Purification via column chromatography or recrystallization in methanol is recommended to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) in a dry, ventilated environment away from light. Avoid temperatures >25°C to prevent decomposition. Use PPE (gloves, lab coat) and fume hoods during handling due to potential inhalation/skin hazards . Stability tests in DMSO or aqueous buffers (pH 4–8) under refrigerated conditions (4°C) are advised for long-term storage.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.7–7.8 ppm), morpholino methylene groups (δ 3.1–3.9 ppm), and amine/hydroxy protons (broad signals at δ 2.9–5.0 ppm) .

- IR : Detect carbonyl stretches (~1652 cm⁻¹ for ketone, ~1712 cm⁻¹ for conjugated systems) and amine/hydroxy bands (~3300–3500 cm⁻¹) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, related morpholino methanone derivatives show non-planar geometries with dihedral angles ~59.3° between aromatic rings. Hydrogen bonding (N–H⋯O) and π–π stacking (3.5–4.0 Å) stabilize the crystal lattice . Refinement using software like SHELX or Olex2 with anisotropic displacement parameters ensures accuracy. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate computational models.

Q. What strategies address contradictions in bioactivity data across enzymatic vs. cell-based assays?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzymatic assays) and orthogonal methods (SPR, ITC) to confirm binding affinities .

- Solubility Adjustments : Test compound solubility in DMSO/PBS mixtures (e.g., EC50 discrepancies may arise from aggregation in aqueous buffers). LogP values (~3.6) guide solvent selection .

- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., deaminated or hydroxylated metabolites) that may interfere with activity .

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic or mechanistic studies of this compound?

- Methodological Answer :

- Deuterated Synthesis : Incorporate deuterium at metabolically vulnerable sites (e.g., benzylic positions) via reductive deuteration using D₂O or deuterated reagents (e.g., NaBD₄) .

- Mass Spectrometry Tracking : Use isotopic peaks (e.g., [M+D]⁺) to trace metabolic pathways in vitro/in vivo. Compare half-life (t₁/₂) and clearance rates between labeled and unlabeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.